1-(2-Methoxyphenyl)piperazine

Catalog No.
S590532
CAS No.
35386-24-4
M.F
C11H16N2O
M. Wt
192.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Methoxyphenyl)piperazine

CAS Number

35386-24-4

Product Name

1-(2-Methoxyphenyl)piperazine

IUPAC Name

1-(2-methoxyphenyl)piperazine

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

InChI

InChI=1S/C11H16N2O/c1-14-11-5-3-2-4-10(11)13-8-6-12-7-9-13/h2-5,12H,6-9H2,1H3

InChI Key

VNZLQLYBRIOLFZ-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1N2CCNCC2

Synonyms

1-(o-Methoxyphenyl)-piperazine; 1-(2-Methoxyphenyl)piperazine; 1-(o-Anisyl)piperazine; 1-(o-Methoxyphenyl)piperazine; 1-[2-(Methyloxy)phenyl]piperazine; D 15157; N-(2-Methoxyphenyl)piperazine; N-(o-Methoxyphenyl)piperazine; o-Methoxyphenylpiperazine

Canonical SMILES

COC1=CC=CC=C1N2CCNCC2

Organic Synthesis:

1-(2-Methoxyphenyl)piperazine acts as a nucleophile in organic synthesis, participating in reactions like the Aza-Michael addition. This reaction allows the addition of a nitrogen atom and a carbon atom to a molecule containing an activated double bond. This is particularly useful in functionalizing pyrazolylvinyl ketones, expanding their potential applications in drug discovery and material science [].

Ligand Design:

The structure of 1-(2-Methoxyphenyl)piperazine enables its use as a building block in the design of ligands. Ligands are molecules that bind to specific sites on other molecules, often influencing their biological activity. By incorporating this chemical into ligand design, researchers can explore its potential for creating new drugs or targeting specific biological processes [].

Material Science Research:

1-(2-Methoxyphenyl)piperazine plays a role in the development of functional materials. For instance, it can be used to prepare cyclic amine substituted Tröger's base derivatives. These derivatives exhibit unique properties like fluorescence and photoconductivity, making them valuable for applications in optoelectronic devices and sensors [].

1-(2-Methoxyphenyl)piperazine is an organic compound with the molecular formula C11H16N2OC_{11}H_{16}N_{2}O and a molecular weight of approximately 192.26 g/mol. It consists of a piperazine ring substituted with a methoxyphenyl group, specifically at the 1-position. This compound appears as a clear to brown oily liquid and has a melting point ranging from 35 to 38 °C and a boiling point between 130 to 133 °C under reduced pressure .

The specific mechanism of action of MPP is not fully understood. However, research suggests its potential to interact with dopamine receptors in the brain, particularly the D3 receptor []. Dopamine is a neurotransmitter involved in movement, motivation, and reward. Drugs that target specific dopamine receptors are being explored for the treatment of various neurological and psychiatric disorders [].

Studies have shown that N-alkylated derivatives of MPP (compounds with an alkyl group attached to the nitrogen atom in the piperazine ring) exhibit increased affinity and selectivity for the D3 receptor []. This suggests that MPP might serve as a starting point for the development of drugs targeting the D3 receptor.

, including:

  • Nucleophilic Addition: It can react with electrophiles, such as oxetane, under catalytic conditions to form derivatives like urapidil .
  • Refluxing with Atropic Acid: A known reaction involves refluxing this compound with atropic acid in ethyl alcohol, leading to the formation of more complex structures .

These reactions highlight its versatility as a building block in organic synthesis.

The biological activity of 1-(2-Methoxyphenyl)piperazine has been studied in various contexts:

  • Antidepressant Effects: It exhibits properties similar to certain antidepressants, potentially influencing serotonin and dopamine pathways.
  • Neuropharmacological Activity: Some studies suggest that it may have anxiolytic effects, making it a candidate for further research in treating anxiety disorders .

Several methods exist for synthesizing 1-(2-Methoxyphenyl)piperazine:

  • Direct Reaction: The compound can be synthesized by reacting piperazine with 2-methoxybenzaldehyde in the presence of acid catalysts.
  • Alternative Routes: Recent advancements have introduced new synthetic pathways, such as using Ytterbium triflate as a catalyst for nucleophilic addition reactions .

These methods allow for variations in yield and purity based on the conditions employed.

1-(2-Methoxyphenyl)piperazine finds applications primarily in:

  • Pharmaceutical Research: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
  • Chemical Research: Used in studies exploring its biological effects and potential therapeutic applications.

Due to its structural properties, it is also investigated for use in developing new drugs targeting central nervous system disorders.

Interaction studies involving 1-(2-Methoxyphenyl)piperazine focus on its binding affinity to various receptors. Research indicates that this compound may interact with serotonin receptors, influencing mood and anxiety levels. Additionally, its interactions with dopamine receptors are under investigation for potential implications in treating neurological disorders .

Several compounds share structural similarities with 1-(2-Methoxyphenyl)piperazine. Here is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesNotable Activities
1-(2-Methoxyphenyl)piperazinePiperazine ring + methoxyphenyl groupPotential antidepressant effects
1-(ortho-methoxyphenyl)piperazineSimilar structure but different positioning of methoxy groupVaries in receptor affinity
N-(2-methoxyphenyl)piperazine HydrochlorideHydrochloride salt formEnhanced solubility and stability
O-methoxyphenylpiperazineDifferent substitution patternMay exhibit varying biological activities

The unique positioning of the methoxy group in 1-(2-Methoxyphenyl)piperazine contributes to its specific biological activities compared to these similar compounds. The variations in substitution patterns can significantly influence their pharmacological profiles and therapeutic potentials.

XLogP3

1.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

192.126263138 g/mol

Monoisotopic Mass

192.126263138 g/mol

Heavy Atom Count

14

LogP

1.67 (LogP)

Melting Point

38.5 °C

UNII

81NJO1330A

Related CAS

38869-49-7 (di-hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 55 companies from 7 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 7 of 55 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 48 of 55 companies with hazard statement code(s):;
H314 (97.92%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

35386-24-4

Wikipedia

N-(2-methoxyphenyl)piperazine

Dates

Modify: 2023-08-15

Synthesis, docking, and preliminary in vitro/in vivo evaluation of MPP-dithiocarbamate-capped silver nanoparticle as dual-imaging agent for 5HT

Shubhra Chaturvedi, Sangeeta Lal, Prasenjit Sen, Anil K Mishra
PMID: 30880954   DOI: 10.2147/IJN.S125009

Abstract

Methoxyphenyl piperazine is a versatile pharmacophore and has been exploited for targeting 5HT
receptors. In the present study, silver nanoparticles were conjugated (capped) with methoxyphenyl piperazine-dithiocarbamate for application as targeted optical imaging agent at extremely low detection limits. Our results demonstrate an easy synthesis of the ligand methoxyphenyl piperazine-dithiocarbamate and silver nanoparticles and their conjugation was free from extraneous impurities.


In vitro mutagenic, antimutagenic, and antioxidant activities evaluation and biotransformation of some bioactive 4-substituted 1-(2-methoxyphenyl)piperazine derivatives

Karolina Słoczyńska, Katarzyna Pańczyk, Anna M Waszkielewicz, Henryk Marona, Elżbieta Pękala
PMID: 27450225   DOI: 10.1002/jbt.21826

Abstract

In vitro mutagenic, antimutagenic, and antioxidant potency evaluation and biotransformation of six novel 4-substituted 1-(2-methoxyphenyl)piperazine derivatives demonstrating antidepressant-like activity were investigated. Mutagenic and antimutagenic properties were assessed using the Ames test; free radical scavenging activity was evaluated with 2,2-diphenyl-1-picrylhydrazyl radical scavenging assay and biotransformation was performed with liver microsomes. It was found that all tested compounds are not mutagenic in bacterial strains TA100 and TA1535 and exhibit antimutagenic effects in the Ames test. Noteworthy, compounds possessing propyl linker between phenoxyl and N-(2-methoxyphenyl)piperazine displayed more pronounced antimutagenic properties than derivatives with ethoxyethyl linker. Additionally, compounds 2 and 6 in vitro biotransformation showed that primarily their hydroxylated or O-dealkylated metabolites are formed. Some of the compounds exhibited intrinsic clearance values lower than those reported previously for antidepressant imipramine. To sum up, the results of the present study might represent a valuable step in designing and planning future studies with piperazine derivatives.


Anti-aggregation effect of aroxyalkyl derivatives of 2-methoxyphenylpiperazine is due to their 5-HT

Monika Kubacka, Grzegorz Kazek, Magdalena Kotańska, Barbara Filipek, Anna Maria Waszkielewicz, Szczepan Mogilski
PMID: 29111111   DOI: 10.1016/j.ejphar.2017.10.053

Abstract

Serotonin (5-HT) and adrenaline acting at platelet 5-HT
-serotoninergic and α
-adrenergic receptors are involved in platelet aggregation. We have evaluated the antagonistic potency at 5-HT
, α
-, and α
-adrenoceptors as well as an anti-aggregation effect of aroxyalkyl derivatives of 2-methoxyphenylpiperazine and compared them with ketanserin, sarpogrelate, prazosin, yohimbine and ARC239 (2-[2-[4-(o-methoxyphenyl)-piperazin-1-yl]-ethyl]-4,4-dimethyl-1,3-(2H,4H)-isoquinolindione). Functional bioassays at cells expressing human receptors, revealed studied compounds to be moderate antagonists of 5-HT
and α
-adrenoceptors, with around 2-7 times stronger antagonistic effect at α
subtype than α
subtype. Further, studied compounds inhibited 5-HT
-mediated contraction in isolated rat aortic rings and 5-HT vasopressor response in rat in vivo. Studied compounds inhibited collagen stimulated whole rat blood aggregation with compound MH-77 (1-[(2,3-dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride) being more potent than sarpogrelate or yohimbine. They also inhibited 5-HT/adrenaline-, amplified ADP- or collagen- induced platelet aggregation. Simultaneous, moderate blockade of 5-HT
serotonin and α
-adrenergic receptors is effective in preventing aggregation and could constitute alternative antiplatelet therapy.


Toluene diisocyanate emission to air and migration to a surface from a flexible polyurethane foam

Erik Vangronsveld, Steven Berckmans, Mark Spence
PMID: 23680588   DOI: 10.1093/annhyg/mes105

Abstract

Flexible polyurethane foam (FPF) is produced from the reaction of toluene diisocyanate (TDI) and polyols. Because of the potential for respiratory sensitization following exposure to TDI, concerns have been raised about potential consumer exposure to TDI from residual 'free TDI' in FPF products. Limited and conflicting results exist in the literature concerning the presence of unreacted TDI remaining in FPF as determined by various solvent extraction and analysis techniques. Because residual TDI results are most often intended for application in assessment of potential human exposure to TDI from FPF products, testing techniques that more accurately simulated human contact with foam were designed. To represent inhalation exposure to TDI from polyurethane foam, a test that measured the emission of TDI to air was conducted. For simulation of human dermal exposure to TDI from polyurethane foam, a migration test technique was designed. Emission of TDI to air was determined for a representative FPF using three different emission test cells. Two were commercially available cells that employ air flow over the surface of the foam [the Field and Laboratory Emission Cell (FLEC®) and the Micro-Chamber/Thermal Extraction™ cell]. The third emission test cell was of a custom design and features air flow through the foam sample rather than over the foam surface. Emitted TDI in the air of the test cells was trapped using glass fiber filters coated with 1-(2-methoxyphenyl)-piperazine (MP), a commonly used derivatizing agent for diisocyanates. The filters were subsequently desorbed and analyzed by liquid chromatography/mass spectrometry. Measurement of TDI migration from representative foam was accomplished by placing glass fiber filters coated with MP on the outer surfaces of a foam disk and then compressing the filters against the disk using a clamping apparatus for periods of 8 and 24 h. The sample filters were subsequently desorbed and analyzed in the same manner as for the emission tests. Although the foam tested had detectable levels of solvent-extractable TDI (56ng TDI g(-1) foam for the foam used in emissions tests; 240-2800ng TDI g(-1) foam for the foam used in migration tests), no TDI was detected in any of the emission or migration tests. Method detection limits (MDLs) for the emissions tests ranged from 0.03 to 0.5ng TDI g(-1) foam (0.002-0.04ng TDI cm(-2) of foam surface), whereas those for the migration tests were 0.73ng TDI g(-1) foam (0.16ng TDI cm(-2) of foam surface). Of the three emission test methods used, the FLEC® had the lowest relative MDLs (by a factor of 3-10) by virtue of its high chamber loading factor. In addition, the FLEC® cell offers well-established conformity with emission testing standard methods.


Synthesis and evaluation of antidepressant-like activity of some 4-substituted 1-(2-methoxyphenyl)piperazine derivatives

Anna M Waszkielewicz, Karolina Pytka, Anna Rapacz, Elżbieta Wełna, Monika Jarzyna, Grzegorz Satała, Andrzej Bojarski, Jacek Sapa, Paweł Żmudzki, Barbara Filipek, Henryk Marona
PMID: 25048712   DOI: 10.1111/cbdd.12394

Abstract

A series of new derivatives of N-(2-methoxyphenyl)piperazine have been synthesized for their affinity toward serotonergic receptors and for their potential antidepressant-like activity. They have been evaluated toward receptors 5-HT1A , 5-HT6 , and 5-HT7 , as well as in vivo in the tail suspension, locomotor activity, and motor co-ordination tests. All the tested compounds proved very good affinities toward 5-HT1A and 5-HT7 receptors. The most promising compound was 1-[(2-chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride, exhibiting affinity toward receptors Ki <1 nm (5-HT1A ) and Ki = 34 nm (5-HT7 ). Antidepressant-like activity (tail suspension test) was observed at 2.5 mg/kg b.w. (mice, i.p.), and the effect was stronger than that observed for imipramine (5 mg/kg b.w.). Sedative activity was observed at ED50 (locomotor test, mice, i.p.) = 17.5 mg/kg b.w. and neurotoxicity was observed at TD50 (rotarod, mice, i.p.) = 53.2 mg/kg b.w.


Underestimation of toluene diisocyanate concentration using long-term sampling with 1-(2-methoxyphenyl) piperazine impregnated filters

Christian Mattsson, Christian H Lindh, Håkan Tinnerberg
PMID: 17869179   DOI: 10.1016/j.ijheh.2007.08.003

Abstract

Occupational exposure to toluene diisocyanate (TDI) is a known occupational hazard and the occupational exposure limits in air are very low. One of the most common methods to monitor exposure to isocyanates is to sample air through filters impregnated with 1-(2-methoxyphenyl) piperazine (2MP). In one earlier field study it was found that long-term sampling with 2MP-filters underestimated the exposure compared with consecutive short-term samples of TDI. The aim of this study was to confirm that finding in a controlled atmosphere in the laboratory. A test atmosphere of 2,4-TDI or 2,6-TDI was generated in a small test chamber and parallel long-term samples and consecutive short-term samples were collected. A total of 159 filters were exposed. The long-term samples collected significantly lower amounts of TDI than the sum of the short-term samples. For a 4-h sampling, the air levels were calculated to underestimate the exposure for 2,4-TDI by a factor of 1.4 and for 2,6-TDI by a of factor 1.3. The calculated underestimation was lower than earlier reported.


Effects of humidity and filter material on diffusive sampling of isocyanates using reagent-coated filters

Hartmut Henneken, Martin Vogel, Uwe Karst
PMID: 17240907   DOI: 10.1039/b607658k

Abstract

Diffusive sampling of methyl isocyanate (MIC) on 4-nitro-7-piperazinobenzo-2-oxa-1,3-diazole (NBDPZ)-coated glass fibre (GF) filters is strongly affected by high relative humidity (RH) conditions. It is shown that the humidity interference is a physical phenomenon, based on displacement of reagent from the filter surface. In this paper, this drawback has been overcome by changing the filter material to the less polar polystyrene divinyl benzene (SDB). A series of experiments was performed to compare the analyte uptake on the two filter materials for different sampling periods and analyte concentrations at both low and high RH conditions. Additionally, the materials were investigated as well for passive sampling of ethyl (EIC) and phenyl isocyanate (PhIC) with NBDPZ and 1-(2-methoxyphenyl) piperazine (2-MP) as an alternative derivatising agent. Using 2-MP, the mean GF/SDB response ratios were determined to be 1.02 for MIC (RSD: 6.1%) and 1.03 for EIC (RSD: 6.8%), whereas PhIC could only be determined on SDB filters. Using NBDPZ as reagent, the negative influence of high humidity disappeared when SDB filters were used instead of GF filters. Even at low RH conditions, sampling with SDB material generally resulted in a higher analyte uptake than with GF filters. The GF/SDB response ratios were independent of sampling time or analyte concentration and were determined to be 0.70 (RSD: 4.7%) for MIC, 0.84 (RSD: 4.5%) for EIC and 0.95 (RSD 5.4%) for PhIC, meaning that the NBDPZ diffusive sampler based on SDB can be used at all humidity conditions without any restrictions.


Characterisation of derivatised monomeric and prepolymeric isocyanates by matrix-assisted laser desorption/ionisation time-of-flight mass spectrometry and structural elucidation by tandem mass spectrometry

Karen E Warburton, Malcom R Clench, Michael J Ford, John White, Duncan A Rimmer, Vikki A Carolan
PMID: 16322663   DOI: 10.1255/ejms.778

Abstract

Isocyanates are an important class of compounds in occupational hygiene monitoring due mainly to their behaviour as respiratory sensitisers. Here, we demonstrate the application of matrix-assisted laser desorption/ionisation mass spectrometry (MALDI-MS) and MALDI tandem mass spectrometry (MS-MS) to the analysis of derivatised isocyanate monomers and prepolymers. The aim of the work has been to gauge the selectivity obtainable from the direct analysis of isocyanate mixtures without prior separation. Monomeric and prepolymeric isocyanate mixtures were analysed as their 1-(2-methoxyphenyl) piperazine derivatives and the potential of MALDI time-of-flight (ToF)-MS for an NCO monitoring program was assessed. The results obtained demonstrated the possibility of direct mixture analysis by this method. MALDI-MS-MS was used for the elucidation of fragment structures in the prepolymer samples. The developed methodology was then applied to the analysis of swabs from an occupational hygiene monitoring scheme and enabled the identification of the isocyanate species detected.


New imide 5-HT1A receptor ligands - modification of terminal fragment geometry

Andrzej J Bojarski, Maria J Mokrosz, Beata Duszyńska, Aneta Kozioł, Ryszard Bugno
PMID: 18007421   DOI: 10.3390/90300170

Abstract

Two sets of new o-methoxyphenylpiperazine (MPP; series a) and 1,2,3,4-tetrahydroisoquinoline (THIQ; series b) derivatives, containing various imide moieties derived from NAN190, were synthesized and evaluated in vitro for their ability to bind to the serotonin 5-HT(1A) and 5-HT(2A) receptors. All new derivatives from series a demonstrated high 5-HT(1A) affinities, whereas THIQ analogues were much less active. With respect to 5-HT(2A) receptors, three MPP derivatives presented moderate activity but the rest of the investigated compounds were practically inactive. The influence of changes in terminus geometry on 5-HT(1A) receptor affinity was analyzed in regard to model compounds NAN190and MM199.


Validation of a diffusive sampling method for airborne low-molecular isocyanates using 4-nitro-7-piperazinobenzo-2-oxa-1,3-diazole-impregnated filters and liquid chromatography-tandem mass spectrometry

Hartmut Henneken, Heiko Hayen, Martin Vogel, Uwe Karst
PMID: 16996529   DOI: 10.1016/j.chroma.2006.08.098

Abstract

A diffusive sampling method for the determination of low-molecular isocyanates as their 4-nitro-7-piperazinobenzo-2-oxa-1,3-diazole (NBDPZ) derivatives using tandem mass spectrometry (MS/MS) after atmospheric pressure chemical ionisation (APCI) is presented. Isocyanic acid (ICA), methyl isocyanate (MIC), ethyl isocyanate (EIC) and phenyl isocyanate (PhIC) are collected on NBDPZ-impregnated polystyrene divinyl benzene (SDB) filter tapes. The method was validated for MIC, EIC and PhIC for concentrations between 0.5 and 50 ppb at relative humidity (RH) conditions from 10 up to 90%. Validation was carried out by active sampling using 1-(2-methoxyphenyl)piperazine (2-MP) as derivatising agent. Sampling periods applied were between 15 min and more than 8 h. The sampling rates were determined to be 21.0 mL/min for MIC with a relative standard deviation (RSD) of 9.0% for 184 samplers, 15.6 mL/min for EIC (RSD 11.6%; N = 154) and 11.5 mL/min for PhIC (RSD 8.4%; N = 87). The limits of quantification were 1.4 ppb for MIC and 1.3 ppb for EIC and PhIC applying 15 min sampling periods. Owing to high background signals, isocyanic acid could only be determined when it was present in concentrations in the high ppb range.


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